molecular formula C11H21N3 B13061597 3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13061597
M. Wt: 195.30 g/mol
InChI Key: HAPUXYKOPSKDRG-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a dimethylpropyl group, an ethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction parameters and reduce production time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives. Substitution reactions can result in various substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazole
  • 3-(2,2-Dimethylpropyl)-4-ethyl-1H-pyrazol-5-amine
  • 3-(2,2-Dimethylpropyl)-4-methyl-1H-pyrazol-5-amine

Uniqueness

3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine stands out due to its specific combination of substituents on the pyrazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-6-8-9(7-11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3

InChI Key

HAPUXYKOPSKDRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1CC(C)(C)C)C)N

Origin of Product

United States

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